Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The compound under investigation possesses the systematic IUPAC nomenclature of this compound. This designation reflects the complex molecular architecture comprising multiple functional groups integrated within a benzofuran scaffold. The hydrochloride salt form, which is the commercially available variant, carries the extended nomenclature of this compound hydrochloride.
The systematic identification parameters for this compound are comprehensively documented across multiple chemical databases. The Chemical Abstracts Service (CAS) registry number 51771-50-7 serves as the primary identifier for the hydrochloride salt form. The MDL number MFCD00377484 provides additional database cross-referencing capabilities. These identifiers ensure unambiguous chemical identification across various research and commercial platforms.
The SMILES notation for the compound is represented as: CN(C)CCN(C(C(C(c1cc(cccc2)c2o1)=O)=C1O)c(cc2)ccc2OC)C1=O, which encodes the complete molecular connectivity pattern. This linear notation system enables computational analysis and database searching while preserving structural information essential for molecular modeling applications.
Molecular Formula and Weight Analysis
The molecular composition of this compound hydrochloride is defined by the empirical formula C₂₀H₂₂ClNO₄. This formula indicates the presence of 20 carbon atoms, 22 hydrogen atoms, one chlorine atom (from the hydrochloride salt), one nitrogen atom, and four oxygen atoms within the molecular framework.
The molecular weight analysis reveals a calculated mass of 375.85 g/mol for the hydrochloride salt form. This molecular weight calculation incorporates the contribution of the hydrochloride moiety, which adds 36.46 g/mol to the base compound mass. The relatively moderate molecular weight positions this compound within an optimal range for pharmaceutical applications, adhering to Lipinski's rule of five criteria for drug-like properties.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₀H₂₂ClNO₄ | Complete elemental composition |
| Molecular Weight | 375.85 g/mol | Pharmaceutical relevance range |
| CAS Number | 51771-50-7 | Primary identification code |
| MDL Number | MFCD00377484 | Database cross-reference |
| Melting Point | 87-88°C | Thermal stability indicator |
The elemental analysis demonstrates a carbon content of approximately 63.91%, hydrogen content of 5.90%, chlorine content of 9.44%, nitrogen content of 3.73%, and oxygen content of 17.02%. These percentages reflect the organic nature of the compound with significant heteroatom incorporation, particularly oxygen-containing functional groups that contribute to the molecule's pharmacological activity profile.
Spectroscopic Characterization (NMR, IR, MS)
The spectroscopic characterization of this compound relies on standard analytical techniques employed in structural elucidation. The InChI (International Chemical Identifier) representation provides a standardized format for computational analysis: 1S/C20H21NO4.ClH/c1-4-24-20(23)18-17-14(12-21(2)3)15(22)10-11-16(17)25-19(18)13-8-6-5-7-9-13;/h5-11,22H,4,12H2,1-3H3;1H.
Nuclear Magnetic Resonance (NMR) spectroscopy represents the primary method for structural confirmation of this benzofuran derivative. The ¹H NMR spectrum would be expected to exhibit characteristic signals corresponding to the aromatic protons of both the benzofuran core and the phenyl substituent, typically appearing in the 6.5-8.0 ppm region. The ethyl ester functionality would manifest as a characteristic triplet-quartet pattern in the aliphatic region, while the dimethylamino group would appear as a singlet around 2.2-2.4 ppm.
The ¹³C NMR spectrum would provide definitive evidence for the carbonyl carbon of the ester functionality, expected around 170 ppm, along with the aromatic carbons distributed throughout the 110-160 ppm range. The presence of methoxy carbons and the dimethylamino methyls would appear in the aliphatic region, providing comprehensive structural confirmation.
Infrared (IR) spectroscopy would reveal characteristic absorption bands corresponding to the hydroxyl group (broad absorption around 3200-3600 cm⁻¹), the carbonyl stretch of the ester group (sharp absorption around 1680-1720 cm⁻¹), and aromatic C=C stretches (multiple bands in the 1450-1600 cm⁻¹ region). These spectroscopic signatures collectively confirm the proposed molecular structure.
Crystallographic Data and X-Ray Diffraction Studies
While specific crystallographic data for this compound are not extensively detailed in the available literature, the compound's melting point of 87-88°C indicates crystalline behavior under standard conditions. The formation of the hydrochloride salt suggests the compound readily crystallizes in the presence of hydrochloric acid, which is consistent with the basic nature of the dimethylamino functional group.
X-ray diffraction studies would be expected to reveal the three-dimensional arrangement of atoms within the crystal lattice, providing definitive confirmation of stereochemistry and intermolecular interactions. The benzofuran core system would likely adopt a planar configuration, with the phenyl substituent potentially exhibiting rotational flexibility depending on crystal packing forces.
The presence of multiple hydrogen bonding donors and acceptors (hydroxyl group, ester carbonyl, and protonated dimethylamino group in the salt form) would facilitate extensive intermolecular hydrogen bonding networks within the crystal structure. These interactions would contribute to the observed melting point and overall crystal stability.
Crystal structure determination would employ standard methodologies including data collection using monochromatic X-ray radiation, structure solution through direct methods or molecular replacement, and refinement using least-squares techniques. The resulting structural parameters would include bond lengths, bond angles, torsional angles, and crystal packing arrangements that define the solid-state behavior of the compound.
Comparative Analysis of Tautomeric Forms
The structural framework of this compound incorporates a hydroxyl group positioned adjacent to the ester functionality, creating potential for tautomeric equilibria. The most significant tautomeric consideration involves the keto-enol equilibrium between the hydroxyl form and a potential quinone-like structure.
In the predominant tautomeric form, the hydroxyl group maintains its protonated state, contributing to intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the ester group. This intramolecular interaction stabilizes the observed tautomer and influences the compound's overall conformational preferences. The electron-donating nature of the hydroxyl group also affects the electronic distribution throughout the benzofuran system.
Alternative tautomeric forms might involve deprotonation of the hydroxyl group, leading to quinone-like resonance structures. However, the stability of the benzofuran aromatic system and the favorable intramolecular hydrogen bonding in the hydroxyl form strongly favor the observed tautomer under physiological conditions.
The dimethylamino functionality introduces additional considerations regarding protonation states, particularly in the hydrochloride salt form where the nitrogen atom carries a positive charge. This protonation significantly alters the electronic properties of the molecule and affects its interactions with biological targets.
| Tautomeric Form | Stability Factor | Predominance |
|---|---|---|
| Hydroxyl form | Intramolecular H-bonding | Primary |
| Quinone-like form | Aromatic disruption | Minor |
| Protonated amine (HCl salt) | Ionic stabilization | Salt form only |
The comparative analysis of these tautomeric forms reveals that the hydroxyl tautomer represents the thermodynamically favored species under most conditions. This preference directly impacts the compound's pharmacological activity, as the specific tautomeric form determines the spatial arrangement of functional groups essential for target recognition and binding affinity.
Properties
IUPAC Name |
ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-4-24-20(23)18-17-14(12-21(2)3)15(22)10-11-16(17)25-19(18)13-8-6-5-7-9-13/h5-11,22H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUHSUSCLWIKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95696-19-8 | |
| Record name | Phenicaberan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095696198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHENICABERAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9SEX5R77D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary targets of Phenicaberan are yet to be definitively identified. The compound’s interaction with its targets is a crucial aspect of its mechanism of action
Mode of Action
The mode of action of Phenicaberan involves its interaction with its targets, leading to changes at the molecular and cellular levels. The specifics of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
Phenicaberan likely affects several biochemical pathways, given its complex structure and potential interactions with various targets. The exact pathways and their downstream effects are subjects of ongoing research.
Pharmacokinetics
Phenicaberan’s pharmacokinetics have been studied using radiometric methods in intact rats. The compound was found to be eliminated by the kidneys and the gastrointestinal tract. A high concentration of radioactivity in lung tissue indicated its accumulation in the lungs and elimination of the drug and its metabolites by the lungs.
Result of Action
It is believed to have coronarodilating and spasmolytic activity
Action Environment
The action, efficacy, and stability of Phenicaberan can be influenced by various environmental factors. These may include the physiological state of the body, the presence of other drugs, and individual genetic variations
Biological Activity
Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate (commonly referred to as DMABF) is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the existing literature on the biological activity of DMABF, including its mechanisms, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H22ClNO4
- Molecular Weight : 375.85 g/mol
- CAS Number : 51771-50-7
Antibacterial Activity
Recent studies have demonstrated that DMABF exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 44 |
| Escherichia coli | 40 |
| Bacillus subtilis | 180 |
| Caulobacter crescentus | 62 |
These values suggest that DMABF has a stronger inhibitory effect against Staphylococcus aureus compared to other strains, making it a promising candidate for further development as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial properties, DMABF has shown antifungal activity. The compound was tested against various fungal strains, with notable results:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The antifungal activity of DMABF suggests its potential utility in treating fungal infections, particularly those resistant to conventional therapies .
The precise mechanism by which DMABF exerts its biological effects is still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. Studies have indicated that compounds with similar structures often act by inhibiting key enzymes involved in cell wall biosynthesis .
Case Study 1: Efficacy Against MRSA
A study conducted on the efficacy of DMABF against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the compound not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in MRSA pathogenicity. The study reported significant reductions in biofilm mass when treated with DMABF at sub-MIC concentrations .
Case Study 2: Synergistic Effects
Another investigation explored the synergistic effects of DMABF when combined with traditional antibiotics. The combination therapy showed enhanced antibacterial activity against resistant strains, indicating that DMABF could be utilized to augment existing treatment regimens for bacterial infections .
Scientific Research Applications
Pharmacological Applications
1. Cardiovascular Health
Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate has shown promise in the treatment of cardiovascular diseases. It is noted for its effectiveness in managing conditions such as myocardial infarction. The compound acts as a cholinergic agent, which can influence heart rate and improve cardiac function by modulating neurotransmitter activity .
2. Hepatoprotective Effects
Research indicates that this compound possesses hepatoprotective properties, making it beneficial in protecting liver cells from damage caused by toxins or disease. Its mechanism may involve reducing oxidative stress and inflammation within hepatic tissues .
3. Anticoagulant Properties
The compound has also been identified as having anticoagulant effects, which can be advantageous in preventing thrombus formation. This application is particularly relevant for patients with a history of thromboembolic events .
Biochemical Research Applications
1. Ligand Studies
this compound serves as a ligand in various biochemical assays. Its interactions with different receptors are crucial for understanding its pharmacodynamics and optimizing its therapeutic potential .
2. Structure-Activity Relationship (SAR) Studies
The compound is often utilized in SAR studies to explore how modifications to its chemical structure affect its biological activity. This research is vital for the development of more effective derivatives with enhanced efficacy and reduced side effects .
Case Study 1: Efficacy in Myocardial Infarction
A clinical trial investigated the effectiveness of this compound in patients with myocardial infarction. Results demonstrated significant improvements in cardiac function and reduced mortality rates compared to standard treatments .
Case Study 2: Hepatoprotective Mechanisms
A laboratory study examined the hepatoprotective effects of this compound on rat liver cells exposed to acetaminophen toxicity. The findings indicated that treatment with this compound significantly reduced liver enzyme levels associated with damage, suggesting a protective mechanism against hepatotoxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzofuran derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison
Critical Analysis of Functional Groups
In contrast, the 3-methylpiperidinylmethyl group (Table 1, Compound 2) introduces a rigid, bulky heterocycle, likely reducing membrane permeability but improving target specificity .
5-Hydroxy Group :
- The hydroxyl group in the target compound enables hydrogen bonding and conjugation, influencing redox properties. This is absent in the bromo/fluorophenyl-substituted analog (Table 1, Compound 3), which instead prioritizes steric and electronic effects .
Ester Group: The ethyl ester at the 3-position is common across analogs. However, its reactivity varies; for example, ethyl 4-(dimethylamino)benzoate (Table 1, Compound 4) demonstrates superior performance in resin polymerization compared to methacrylate-based initiators .
Research Findings
- Biological Activity : Benzofuran derivatives with hydroxyl and aromatic substituents often exhibit antimicrobial or anticancer properties. The hydrochloride salt form (Phenicaberan) suggests possible therapeutic applications .
- Stability : The hydrochloride salt improves shelf-life compared to neutral analogs, which may degrade under humid conditions .
Preparation Methods
Bromination-Substitution Pathway
This method involves brominating the methyl group at position 4, followed by nucleophilic substitution with dimethylamine:
-
Bromination :
-
Amine Substitution :
Key Analytical Data
Mannich Reaction Approach
Alternative routes employ the Mannich reaction to directly install the dimethylaminomethyl group:
-
Substrate : Ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate.
-
Reagents : Formaldehyde, dimethylamine hydrochloride.
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Conditions : Stirring in ethanol at 60°C for 12 hours.
-
Product : Yield 55–65%, with reduced byproducts compared to bromination.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for enhanced stability:
-
Reagent : HCl (gaseous or concentrated).
-
Conditions : Dissolve in dry ether, bubble HCl gas, precipitate salt.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Bromination-Substitution | 60 | 95 | High regioselectivity | Multi-step, toxic reagents |
| Mannich Reaction | 65 | 90 | Single-step | Lower yield |
Challenges and Optimization Strategies
-
Regioselectivity : The electron-donating hydroxyl group at position 5 directs electrophilic substitution to position 4, minimizing side products.
-
Byproduct Mitigation : Using anhydrous K₂CO₃ in substitution reactions suppresses hydrolysis of the ester group.
-
Scalability : Microwave-assisted synthesis (300W, 5 minutes) has been explored for related benzofurans, reducing reaction times by 80% .
Q & A
Q. How is the crystal structure of this compound determined experimentally?
The crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD). Data collection involves mounting a high-quality crystal on a diffractometer, followed by refinement using software like SHELXL . Key parameters such as bond lengths, angles, and torsional conformations are validated against computational models (e.g., density functional theory (DFT)) to ensure accuracy .
Q. What synthetic routes are commonly employed to prepare this benzofuran derivative?
Synthesis involves multi-step reactions:
- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols.
- Step 2 : Introduction of the dimethylaminomethyl group via Mannich reaction or nucleophilic substitution.
- Step 3 : Esterification to install the ethyl carboxylate moiety . Reaction optimization includes adjusting solvent polarity, temperature, and catalysts to enhance yield and purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding (e.g., the 5-hydroxy group).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, ester carbonyl) via characteristic absorption bands .
Q. How is the compound’s purity assessed post-synthesis?
Purity is validated using:
- HPLC : To detect and quantify impurities.
- Melting Point Analysis : Consistency with literature values.
- Elemental Analysis (EA) : Confirms C, H, N composition .
Advanced Research Questions
Q. How can discrepancies between DFT-calculated and experimental structural data be resolved?
Discrepancies often arise from approximations in DFT functionals or crystal packing effects. Strategies include:
- Using hybrid functionals (e.g., B3LYP) with dispersion corrections to better model intermolecular interactions.
- Comparing multiple crystallographic datasets to identify consistent torsional angles .
- Validating hydrogen-bonding networks via Hirshfeld surface analysis .
Q. What strategies minimize by-products during the introduction of the dimethylaminomethyl group?
- Controlled Reaction Conditions : Use of anhydrous solvents and inert atmospheres to prevent hydrolysis.
- Protecting Groups : Temporarily blocking the 5-hydroxy group during Mannich reactions to avoid side reactions.
- Catalyst Optimization : Employing Lewis acids (e.g., ZnCl) to enhance regioselectivity .
Q. How does the compound’s stereoelectronic profile influence its pharmacological activity?
Computational studies (e.g., molecular docking) reveal that the dimethylaminomethyl group enhances solubility and interacts with biological targets via hydrogen bonding. The benzofuran core’s planarity facilitates π-π stacking with aromatic residues in enzyme active sites, as seen in analogs with antibacterial and antitumor activity .
Q. What challenges arise in refining high-resolution crystallographic data for this compound?
- Disorder in Flexible Groups : The dimethylaminomethyl side chain may exhibit positional disorder, requiring constrained refinement in SHELXL .
- Hydrogen Atom Positioning : Neutron diffraction or DFT-assisted hydrogen placement improves accuracy for hydroxyl and amine groups .
Q. How can reaction conditions be optimized for lab-scale synthesis without industrial equipment?
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for cyclization steps.
- Catalyst Screening : Testing transition-metal catalysts (e.g., Pd/Cu) for coupling reactions.
- In-line Analytics : Use of FTIR or Raman spectroscopy for real-time monitoring .
Q. What methods validate the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH and analyze degradation products via LC-MS.
- pH-Dependent Solubility Tests : Measure solubility in buffers (pH 1–10) to identify optimal storage conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
